Cas no 1249304-24-2 (N-(4-aminocyclohexyl)-2-chloropropanamide)

N-(4-aminocyclohexyl)-2-chloropropanamide 化学的及び物理的性質
名前と識別子
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- EN300-718832
- 2137418-20-1
- EN300-377395
- CS-0276124
- N-(4-aminocyclohexyl)-2-chloropropanamide
- 2-chloro-N-[(1s,4s)-4-aminocyclohexyl]propanamide
- 1249304-24-2
- AKOS011603126
-
- インチ: 1S/C9H17ClN2O/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13)
- InChIKey: JNYAAFABZALPKH-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC1CCC(CC1)N)=O
計算された属性
- 精确分子量: 204.1029409g/mol
- 同位素质量: 204.1029409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 55.1Ų
N-(4-aminocyclohexyl)-2-chloropropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718832-1.0g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-718832-0.5g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-718832-10.0g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-718832-0.1g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-718832-2.5g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-718832-5.0g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-718832-0.25g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-718832-0.05g |
N-(4-aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 0.05g |
$612.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346794-1g |
n-(4-Aminocyclohexyl)-2-chloropropanamide |
1249304-24-2 | 98% | 1g |
¥5694.00 | 2024-08-09 |
N-(4-aminocyclohexyl)-2-chloropropanamide 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
N-(4-aminocyclohexyl)-2-chloropropanamideに関する追加情報
N-(4-Aminocyclohexyl)-2-Chloropropanamide: A Comprehensive Overview
N-(4-Aminocyclohexyl)-2-chloropropanamide, with the CAS number 1249304-24-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug development, particularly in the design of bioactive molecules. The structure of this compound is characterized by a cyclohexane ring substituted with an amino group at the 4-position, which is further connected to a propanamide group containing a chlorine atom at the beta position.
Recent studies have highlighted the importance of N-(4-aminocyclohexyl)-2-chloropropanamide in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with enhanced pharmacokinetic properties. The presence of the amino group on the cyclohexane ring provides a platform for further functionalization, enabling the synthesis of derivatives with diverse biological activities. For instance, modifications to the amino group have been shown to influence the compound's solubility, stability, and bioavailability.
The cyclohexane ring in this compound serves as a rigid structural element, which is crucial for maintaining the molecule's conformational integrity. This feature is particularly advantageous in drug design, where molecular rigidity often correlates with improved binding affinity to target proteins. Additionally, the chlorine atom at the beta position of the propanamide group introduces electronic and steric effects that can modulate the compound's interactions with biological systems.
Recent advancements in synthetic methodology have facilitated the efficient synthesis of N-(4-aminocyclohexyl)-2-chloropropanamide and its derivatives. For example, researchers have employed catalytic asymmetric synthesis to construct enantiomerically enriched versions of this compound. Such enantioselective approaches are critical for exploring stereochemical effects on biological activity, which is essential in drug discovery.
In terms of biological activity, N-(4-aminocyclohexyl)-2-chloropropanamide has been investigated for its potential as an inhibitor of various enzymes and receptors. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in diseases such as cancer and neurodegenerative disorders. Furthermore, computational modeling techniques have been utilized to predict the binding modes of this compound to its target proteins, providing valuable insights into its mechanism of action.
Another area of interest lies in the exploration of N-(4-aminocyclohexyl)-2-chloropropanamide as a precursor for constructing more complex molecular architectures. By leveraging its structural versatility, chemists have developed novel frameworks that incorporate additional functional groups, thereby expanding its potential applications in therapeutic development.
From an industrial perspective, the synthesis and characterization of N-(4-aminocyclohexyl)-2-chloropropanamide have been optimized to meet the demands of large-scale production. This includes improvements in reaction efficiency, purification techniques, and quality control measures to ensure consistent product quality.
In conclusion, N-(4-aminocyclohexyl)-2-chloropropanamide represents a valuable compound in contemporary chemical research. Its unique structure and versatile properties make it a promising candidate for advancing drug discovery and development efforts. As research continues to uncover new insights into its biological roles and synthetic possibilities, this compound is likely to play an increasingly important role in the field of medicinal chemistry.
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